Purity Differentiation: MolCore NLT 97% vs. LeYan 90% – Quantitative Comparison for Reproducible Assay Performance
Among commercial suppliers of CAS 338777-51-8, MolCore provides the compound at a certified purity of NLT 97% (Not Less Than 97%) , compared to LeYan's catalog purity of 90%, with the explicit caveat that actual batch purity may vary from the 90% entry guidance value . This 7 percentage-point minimum purity differential (97% vs. 90%) has direct implications for biological assay reproducibility: a 90% purity product may contain up to 10% impurities by weight, introducing confounding variables in dose-response experiments, particularly when testing at concentrations where impurity-driven off-target effects could skew IC₅₀ determinations.
| Evidence Dimension | Catalog purity specification |
|---|---|
| Target Compound Data | NLT 97% (MolCore, Lot-dependent; defined as 'Not Less Than 97%') |
| Comparator Or Baseline | 90% (LeYan; catalog entry guidance purity; 'actual purity subject to batch variation per receipt') |
| Quantified Difference | Δ ≥ 7 percentage points minimum purity advantage for MolCore-sourced material |
| Conditions | Commercial supplier specification; no independent third-party analytical certificate comparison available |
Why This Matters
Higher purity reduces the risk of impurity-driven false positives or potency underestimation in biological screening, which is critical when selecting a compound for SAR studies where accurate IC₅₀ ranking across analogs is the primary decision criterion.
